methyl3-oxo-3-(oxolan-2-yl)propanoate

Description

Contextual Significance of the β-Keto Ester Functional Group in Organic Chemistry

The β-keto ester functional group is a cornerstone in the field of organic synthesis, characterized by a ketone positioned at the beta-carbon relative to an ester group. fiveable.me This unique structural arrangement imparts versatile reactivity, making β-keto esters invaluable intermediates for constructing complex molecular architectures. fiveable.meresearchgate.net They are considered essential synthons in synthetic organic chemistry due to the presence of both electrophilic and nucleophilic reactive sites within the same molecule. researchgate.netresearchgate.net

One of the most fundamental reactions involving β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction that utilizes the acidity of the α-hydrogen atoms. fiveable.me The protons on the carbon atom situated between the two carbonyl groups are particularly acidic, allowing for the easy formation of a resonance-stabilized enolate ion when treated with a base. fiveable.me This enolate is a potent nucleophile, crucial for reactions like alkylation and acylation, which further expand the synthetic utility of this class of compounds. fiveable.me

The versatility of β-keto esters makes them critical building blocks in the synthesis of a wide array of compounds. fiveable.megoogle.com They serve as precursors for complex natural products, pharmaceuticals, and agrochemicals. researchgate.netmyskinrecipes.com Their ability to be transformed into other functional groups through reactions such as hydrolysis, decarboxylation, and reduction further highlights their significance. fiveable.me Moreover, β-keto esters are pivotal in heterocyclic chemistry, readily participating in cyclization reactions to form rings like furans, pyrroles, and pyrazolones. uwindsor.canih.gov This reactivity is harnessed to create diverse, biologically active molecules. researchgate.netmyskinrecipes.com

Structural Overview of Methyl 3-oxo-3-(oxolan-2-yl)propanoate within the Tetrahydrofuran-substituted β-Keto Ester Class

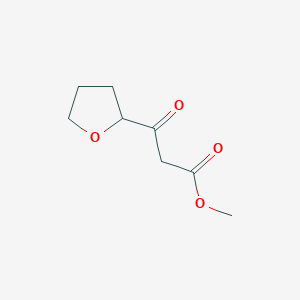

Methyl 3-oxo-3-(oxolan-2-yl)propanoate is a specific example of a β-keto ester that incorporates a heterocyclic moiety. Its structure consists of a central propanoate chain with a methyl ester at one end and a ketone at the β-position. This ketone is directly attached to the C2 position of an oxolane ring, more commonly known as a tetrahydrofuran (B95107) (THF) ring.

The tetrahydrofuran ring is a prevalent structural motif found in numerous biologically active natural products. Its inclusion in the structure of this β-keto ester suggests potential for the synthesis of complex and biologically relevant molecules. The combination of the reactive β-keto ester system with the stable, five-membered saturated ether ring of tetrahydrofuran creates a molecule with distinct chemical properties and potential for stereoselective transformations. researchgate.net

Below are the key chemical identifiers and properties for Methyl 3-oxo-3-(oxolan-2-yl)propanoate.

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate sigmaaldrich.com |

| CAS Number | 252366-36-2 sigmaaldrich.coma2bchem.com |

| Molecular Formula | C₈H₁₂O₄ a2bchem.com |

| InChI Key | MTMWQZUNBMTJQT-UHFFFAOYSA-N sigmaaldrich.com |

This data is based on available chemical supplier information.

Current Research Landscape and Potential Areas of Investigation for the Compound

The current body of scientific literature does not feature extensive research focused specifically on methyl 3-oxo-3-(oxolan-2-yl)propanoate. The compound is primarily available through chemical suppliers for research purposes, indicating it is likely used as a building block or intermediate rather than an end product. sigmaaldrich.coma2bchem.com

However, based on the known reactivity of its constituent functional groups, several potential areas of investigation can be proposed. The inherent reactivity of the β-keto ester moiety makes it a prime candidate for a variety of synthetic transformations. fiveable.mefiveable.me

Potential Research Applications:

Synthesis of Heterocyclic Compounds: β-keto esters are well-established precursors for a multitude of heterocyclic systems. uwindsor.canih.gov This compound could be reacted with hydrazines, ureas, or other binucleophiles to synthesize novel pyrazole (B372694), pyrimidine (B1678525), or other heterocyclic structures appended with a tetrahydrofuran ring. Such compounds are of significant interest in medicinal chemistry.

Intermediate for Natural Product Synthesis: The tetrahydrofuran ring is a key structural component in many complex natural products with interesting biological activities. researchgate.net Methyl 3-oxo-3-(oxolan-2-yl)propanoate could serve as a chiral or achiral starting material for the stereoselective synthesis of these more complex targets. google.com

Development of Novel Bioactive Molecules: The combination of the β-keto ester and tetrahydrofuran motifs could be explored for the development of new pharmaceutical or agrochemical agents. myskinrecipes.com The molecule itself, or derivatives created through alkylation or acylation at the α-position, could be screened for various biological activities.

Asymmetric Synthesis: The presence of a chiral center at the C2 position of the tetrahydrofuran ring (if used in an enantiomerically pure form) opens avenues for diastereoselective reactions, allowing for the construction of molecules with controlled stereochemistry. researchgate.net

Properties

IUPAC Name |

methyl 3-oxo-3-(oxolan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMWQZUNBMTJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Oxo 3 Oxolan 2 Yl Propanoate

Established Synthetic Routes

The primary and most established method for the synthesis of acyclic β-keto esters is the Claisen condensation reaction. This reaction involves the C-acylation of an ester enolate with another ester molecule. For the specific synthesis of methyl 3-oxo-3-(oxolan-2-yl)propanoate, a crossed or mixed Claisen condensation is the most logical and established approach.

Esterification Reactions Involving Oxolane-2-carboxylic Acid Derivatives for Methyl 3-oxo-3-(oxolan-2-yl)propanoate Synthesis

A highly plausible and efficient route to methyl 3-oxo-3-(oxolan-2-yl)propanoate involves the acylation of the enolate of methyl acetate (B1210297) with an activated derivative of oxolane-2-carboxylic acid. In this scenario, oxolane-2-carboxylic acid itself is not sufficiently electrophilic to acylate the ester enolate directly. Therefore, it must first be converted into a more reactive acylating agent, such as an acyl chloride or an activated ester.

The general transformation can be depicted as follows:

Step 1: Activation of Oxolane-2-carboxylic Acid The carboxylic acid is converted to a highly reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 2: Enolate Formation and Acylation Methyl acetate is treated with a strong, non-nucleophilic base (e.g., sodium hydride, sodium amide, or lithium diisopropylamide) to generate the corresponding methyl enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxolane-2-carbonyl chloride. The subsequent loss of the chloride leaving group yields the target β-keto ester.

A full equivalent of base is necessary because the resulting β-keto ester has acidic α-protons that are readily deprotonated by the alkoxide generated during the reaction, driving the equilibrium toward the product. libretexts.org An acidic workup is then required to protonate the enolate and afford the final product.

Alternative and Novel Synthetic Approaches for the Construction of β-Keto Ester Frameworks

While the Claisen condensation is the most direct method, other strategies for the construction of β-keto ester frameworks exist and could be adapted for the synthesis of methyl 3-oxo-3-(oxolan-2-yl)propanoate.

One such alternative involves the reaction of magnesium enolates of substituted malonic acid half-oxy esters with acyl donors. organic-chemistry.org This decarboxylative Claisen condensation allows for the synthesis of functionalized β-keto esters. organic-chemistry.org In a hypothetical application to the target molecule, a suitable malonic acid half-ester could be acylated with an oxolane-2-carboxylic acid derivative, followed by decarboxylation.

Another approach is the C-acylation of enol silyl (B83357) ethers with an acyl chloride, which can be catalyzed by Lewis acids. organic-chemistry.org In this case, the ketene (B1206846) silyl acetal (B89532) of methyl acetate would be reacted with oxolane-2-carbonyl chloride.

Palladium-catalyzed reactions of allyl β-keto carboxylates represent a more modern approach, offering new synthetic methodologies not achievable by conventional methods. mychemblog.com These reactions proceed via the formation of a π-allylpalladium enolate after decarboxylation. mychemblog.com While not a direct synthesis of the target molecule, this chemistry highlights the versatility of β-keto esters in further transformations. mychemblog.com

Precursor Compounds and Starting Material Considerations

The selection of appropriate precursors is critical for a successful synthesis. For the proposed crossed Claisen condensation route, the primary starting materials are:

Oxolane-2-carboxylic acid: This is the source of the oxolane moiety. It is a commercially available starting material.

Methyl acetate: This serves as the pro-nucleophile, providing the two-carbon ester unit. It is a readily available and inexpensive solvent and reagent.

Activating agent: Thionyl chloride or oxalyl chloride are common choices for converting the carboxylic acid to the more reactive acyl chloride.

Base: A strong, non-nucleophilic base is required to generate the enolate of methyl acetate. Common choices include sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA). The choice of base can influence the yield and side-product formation.

| Precursor | Role in Synthesis | Considerations |

| Oxolane-2-carboxylic acid | Source of the oxolane ring and the keto group | Must be activated (e.g., to acyl chloride) before reaction. |

| Methyl acetate | Source of the methyl ester and the α-carbon | Must be deprotonated to form the reactive enolate. |

| Thionyl Chloride (SOCl₂) | Activating agent | Reacts with the carboxylic acid to form the acyl chloride. |

| Sodium Hydride (NaH) | Strong base | Used to deprotonate methyl acetate to form the enolate. Must be handled with care due to its reactivity. |

Optimization of Reaction Conditions and Yields for Efficient Synthesis

The efficiency and yield of the synthesis of methyl 3-oxo-3-(oxolan-2-yl)propanoate via a crossed Claisen condensation are highly dependent on the reaction conditions.

Solvent: An aprotic solvent that does not react with the base or the enolate is essential. Common choices include diethyl ether, tetrahydrofuran (B95107) (THF), and benzene.

Temperature: The formation of the enolate is typically carried out at low temperatures (e.g., -78 °C with LDA) to minimize side reactions. The subsequent acylation reaction may be allowed to warm to room temperature.

Stoichiometry: At least one full equivalent of the base is required to drive the reaction to completion by deprotonating the product β-keto ester. masterorganicchemistry.com Using one of the ester components in excess can sometimes improve yields in crossed Claisen condensations, particularly if one ester is more prone to self-condensation. libretexts.org

Workup: The reaction is typically quenched by the addition of a protic acid (e.g., dilute hydrochloric acid or ammonium (B1175870) chloride) to neutralize the excess base and protonate the enolate of the product. masterorganicchemistry.com

Optimization of these parameters is crucial to maximize the yield and purity of the desired product while minimizing the formation of byproducts from self-condensation of methyl acetate.

Catalytic Systems Employed in the Synthesis of Methyl 3-oxo-3-(oxolan-2-yl)propanoate

In the context of the Claisen condensation, the "catalyst" is typically the strong base used in stoichiometric amounts. The base is consumed in the deprotonation of the starting ester and the product β-keto ester.

However, research into catalytic methods for β-keto ester synthesis is ongoing. For instance, pentafluorophenylammonium triflate (PFPAT) has been shown to catalyze the C-acylation of enol silyl ethers with acid chlorides to produce β-keto esters. organic-chemistry.org This method could potentially be applied to the synthesis of the target molecule.

Furthermore, various Lewis acids and transition metal catalysts have been employed in alternative synthetic routes to β-keto esters. For example, TiCl₄ can mediate the reaction of esters with acyl chlorides. organic-chemistry.org Palladium catalysts are used in the reactions of allyl β-keto esters, showcasing the potential for metal-catalyzed transformations in this area of chemistry. mychemblog.com

| Catalyst/Reagent | Reaction Type | Role/Mechanism | Reference |

| Sodium Hydride (NaH) | Claisen Condensation | Stoichiometric base for enolate formation. | masterorganicchemistry.com |

| Lithium Diisopropylamide (LDA) | Claisen Condensation | Stoichiometric strong, non-nucleophilic base for enolate formation. | N/A |

| Pentafluorophenylammonium triflate (PFPAT) | C-acylation of enol silyl ethers | Catalyzes the reaction between an enol silyl ether and an acyl chloride. | organic-chemistry.org |

| Titanium(IV) Chloride (TiCl₄) | Acylation of esters | Lewis acid catalyst promoting condensation. | organic-chemistry.org |

| Palladium (0) complexes | Reactions of allyl β-keto esters | Catalyzes decarboxylation and subsequent transformations via a π-allylpalladium enolate. | mychemblog.com |

Chemical Reactivity and Synthetic Transformations of Methyl 3 Oxo 3 Oxolan 2 Yl Propanoate

Enolate Chemistry and Alkylation Reactions of the Active Methylene (B1212753) Group

The methylene group positioned between the two carbonyl functions (the α-carbon) is particularly acidic due to the ability of the conjugate base to delocalize the negative charge onto both oxygen atoms of the carbonyls. masterorganicchemistry.com This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and is central to many of the compound's synthetic applications. masterorganicchemistry.com

Treatment with a base, such as sodium ethoxide or the stronger, sterically hindered lithium diisopropylamide (LDA), quantitatively generates the enolate. libretexts.orgpressbooks.pub The resulting nucleophilic enolate can then participate in SN2 reactions with various electrophiles, most commonly alkyl halides, in a reaction known as alkylation. This process forms a new carbon-carbon bond at the α-position, allowing for the introduction of a wide range of alkyl substituents. libretexts.orgaklectures.com The general sequence involves enolate formation followed by the addition of an alkylating agent. libretexts.org

Table 1: Alkylation of the Active Methylene Group

| Reagent 1 | Reagent 2 | Product | Reaction Type |

|---|---|---|---|

| 1. Sodium Ethoxide (NaOEt) | 2. Methyl Iodide (CH₃I) | Methyl 2-methyl-3-oxo-3-(oxolan-2-yl)propanoate | Mono-alkylation |

| 1. NaOEt / 2. CH₃I | 3. NaOEt / 4. Benzyl (B1604629) Bromide | Methyl 2-benzyl-2-methyl-3-oxo-3-(oxolan-2-yl)propanoate | Di-alkylation (stepwise) |

Condensation Reactions, Including Knoevenagel and Michael Additions

The active methylene group of methyl 3-oxo-3-(oxolan-2-yl)propanoate is an excellent substrate for various condensation reactions.

The Knoevenagel condensation involves the reaction of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak amine base like piperidine (B6355638) or pyridine (B92270). jove.comthermofisher.com The reaction proceeds via the formation of the enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a new α,β-unsaturated system. jove.com Aldehydes are generally more reactive than ketones in this condensation. thermofisher.com

The Michael addition (or conjugate addition) utilizes the enolate of methyl 3-oxo-3-(oxolan-2-yl)propanoate as a "Michael donor." libretexts.orgopenstax.org This nucleophilic enolate adds to the β-carbon of an α,β-unsaturated compound (a "Michael acceptor"), such as an enone, acrylate, or nitroalkene. libretexts.orgwikipedia.org This reaction is a powerful and widely used method for forming 1,5-dicarbonyl compounds and for the stereocontrolled construction of new carbon-carbon bonds. wikipedia.orgnih.gov

Table 2: Condensation Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel | Methyl 3-oxo-3-(oxolan-2-yl)propanoate + Benzaldehyde | Piperidine, heat, azeotropic removal of H₂O | α,β-Unsaturated keto ester |

| Michael | Methyl 3-oxo-3-(oxolan-2-yl)propanoate + Methyl vinyl ketone | Sodium ethoxide (NaOEt) in Ethanol (B145695) | 1,5-Diketone ester |

Potential for Heterocyclic Ring Opening and Closing Reactions involving the Oxolane Moiety

The oxolane (tetrahydrofuran, THF) ring is a relatively stable five-membered cyclic ether. However, under specific and typically harsh conditions, it can undergo ring-opening reactions. The cleavage of the C-O bond in THF generally requires activation by strong acids, particularly Lewis acids. mdpi.comresearchgate.net The reaction is initiated by the coordination of the Lewis acid to the oxygen atom, which weakens the C-O bonds and makes the α-carbons susceptible to nucleophilic attack. nih.govresearchgate.net

Frustrated Lewis Pairs (FLPs) have also been shown to mediate the ring-opening of THF. nih.govresearchgate.netresearchgate.net In the context of methyl 3-oxo-3-(oxolan-2-yl)propanoate, a strong Lewis acid like boron trichloride (B1173362) (BCl₃) or an FLP system could potentially coordinate to the oxolane oxygen, leading to ring cleavage by an external nucleophile or intramolecularly. Such reactions could lead to linear derivatives with a terminal halide and a hydroxyl group, providing a pathway to further functionalization. While experimentally challenging due to the stability of the THF ring, these pathways represent potential, albeit forced, transformations. mdpi.comnih.gov

Conversely, intramolecular cyclization reactions are a cornerstone of tetrahydrofuran (B95107) synthesis. organic-chemistry.org While not a reaction of the starting material, it is relevant to note that precursors containing a γ-hydroxy ketone or γ-hydroxy alkene can be cyclized to form substituted tetrahydrofurans, illustrating the thermodynamic favorability of this ring system. organic-chemistry.org

Reduction and Oxidation Pathways of the Carbonyl and Ester Functions

The ketone and ester functionalities offer distinct pathways for reduction and oxidation.

Reduction: The ketone can be selectively reduced in the presence of the ester using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is ideal for this transformation, converting the ketone to a secondary alcohol while leaving the methyl ester group intact. masterorganicchemistry.comharvard.edu This chemoselective reduction yields methyl 3-hydroxy-3-(oxolan-2-yl)propanoate. Using stronger reducing agents like lithium aluminum hydride (LiAlH₄) would result in the reduction of both the ketone and the ester to their respective alcohols.

Interestingly, performing the reduction with sodium borohydride in an alcohol solvent like ethanol can lead to a one-pot reduction and transesterification, yielding the corresponding ethyl 3-hydroxy ester. thieme-connect.com

Oxidation: The ketone moiety can undergo a Baeyer-Villiger oxidation . This reaction uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. wikipedia.orgsigmaaldrich.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. organic-chemistry.orgyoutube.com In this case, the two possible products are an anhydride-like structure or a structure where an oxygen is inserted between the oxolane ring and the carbonyl carbon.

Transesterification and Hydrolysis Reactions of the Ester Group

The methyl ester group is susceptible to classic ester transformations.

Hydrolysis: Under either acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH) conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. researchgate.netpearson.com Basic hydrolysis is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step. The product of hydrolysis is 3-oxo-3-(oxolan-2-yl)propanoic acid. This β-keto acid is susceptible to decarboxylation upon heating, where it loses CO₂ to yield 1-(oxolan-2-yl)ethan-1-one. aklectures.compearson.comyoutube.com

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can undergo transesterification. For example, heating the compound in ethanol with a catalytic amount of sulfuric acid would replace the methyl group with an ethyl group, yielding ethyl 3-oxo-3-(oxolan-2-yl)propanoate. As mentioned previously, this can also occur concurrently with the reduction of the ketone when using sodium borohydride in an alcohol solvent. thieme-connect.com

Derivatization Strategies for the Formation of Novel Compounds

The diverse reactivity of methyl 3-oxo-3-(oxolan-2-yl)propanoate allows for numerous derivatization strategies to form novel compounds. Each reaction described in the preceding sections represents a pathway to a new derivative.

C-C Bond Formation: Alkylation and condensation reactions (Knoevenagel, Michael) are powerful tools for building larger carbon skeletons from the initial scaffold. jove.comnih.gov

Functional Group Interconversion: Reduction of the ketone provides access to β-hydroxy esters, which are valuable chiral building blocks. thieme-connect.com Oxidation via the Baeyer-Villiger reaction produces unique ester or lactone-like structures. nih.gov Hydrolysis and transesterification allow for modification of the ester group, enabling the synthesis of the corresponding carboxylic acid or other esters. thieme-connect.compearson.com

Heterocycle Synthesis: The 1,3-dicarbonyl motif is a classic precursor for the synthesis of various five- and six-membered heterocycles. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. Reaction with amidines or ureas could similarly lead to pyrimidine-based structures.

These derivatization strategies highlight the compound's role as a versatile intermediate in synthetic organic chemistry, providing multiple avenues for the creation of complex and functionally diverse molecules.

Mechanistic Investigations of Reactions Involving Methyl 3 Oxo 3 Oxolan 2 Yl Propanoate

Elucidation of Reaction Pathways and Intermediates

Reactions involving methyl 3-oxo-3-(oxolan-2-yl)propanoate primarily proceed through several key pathways, including hydrolysis, enolate formation and subsequent reactions, and transformations involving the oxolane ring.

Hydrolysis: Under both acidic and basic conditions, the ester functional group of methyl 3-oxo-3-(oxolan-2-yl)propanoate can be hydrolyzed to yield 3-oxo-3-(oxolan-2-yl)propanoic acid and methanol (B129727). aklectures.com The generally accepted mechanisms involve nucleophilic acyl substitution.

Base-Catalyzed Hydrolysis: This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid, drives the reaction to completion.

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the ester is first protonated, activating the carbonyl group towards nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as a leaving group to yield the carboxylic acid.

Enolate Formation and Subsequent Reactions: The presence of α-hydrogens between the two carbonyl groups makes them acidic, allowing for the formation of an enolate intermediate in the presence of a base. masterorganicchemistry.com This enolate is a key intermediate in various carbon-carbon bond-forming reactions.

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction to form α-alkylated derivatives. aklectures.com

Condensation Reactions: The enolate can also participate in condensation reactions, such as the Claisen condensation, with other esters. researchgate.net

Reactions Involving the Oxolane Ring: The tetrahydrofuran (B95107) ring is generally stable but can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or certain catalysts.

A summary of common reaction pathways for analogous β-keto esters is presented below.

| Reaction Pathway | Key Intermediates | Typical Reagents |

| Base-Catalyzed Hydrolysis | Tetrahedral Intermediate | NaOH, KOH |

| Acid-Catalyzed Hydrolysis | Protonated Carbonyl, Tetrahedral Intermediate | H₃O⁺ |

| Enolate Formation | Enolate Anion | NaH, NaOEt, LDA |

| Alkylation | Enolate Anion | Alkyl Halides (e.g., CH₃I) |

| Palladium-Catalyzed Decarboxylation-Allylation | π-allylpalladium enolate | Pd(0) catalyst, allyl acetate (B1210297) |

Transition State Analysis and Energy Profiles

For instance, in the keto-enol tautomerism, a fundamental process for β-keto esters, the transition state involves the transfer of a proton from the α-carbon to the carbonyl oxygen. acs.org The energy barrier for this process is influenced by the substitution pattern and the solvent.

In catalyzed reactions, such as the palladium-catalyzed allylation of β-keto esters, DFT calculations can elucidate the structures of various transition states, helping to explain the observed stereoselectivity. researchgate.net For example, different coordination modes of the ligand to the metal center can lead to different energy barriers for the formation of various stereoisomers.

The following table presents hypothetical energy barriers for key reaction steps of a generic β-keto ester, based on data from analogous systems, to illustrate the concept of transition state analysis.

| Reaction Step | Analogue System | Calculated Activation Energy (kcal/mol) | Computational Method |

| Keto-Enol Tautomerism | Cyclobutane-1,3-dione | 70.3 | M062X-SMD/6-31+G(d,p) acs.org |

| Water-Assisted Tautomerism | α-cyclopropanedione + H₂O | ~27 (estimated from halving the uncatalyzed barrier) | DFT acs.org |

| Cobalt-Catalyzed C-alkylation | Glycosyl cobalt intermediate | 15-20 | DFT researchgate.net |

This table presents data for analogous systems and is for illustrative purposes only. The actual values for methyl 3-oxo-3-(oxolan-2-yl)propanoate may differ.

Kinetic Studies and Rate Determinations of Key Transformations

Kinetic studies provide quantitative data on reaction rates and are crucial for understanding reaction mechanisms. For β-keto esters, kinetic investigations have been performed for reactions like hydrolysis and enolization.

The hydrolysis of keto esters has been shown to follow pseudo-first-order kinetics under certain conditions. researchgate.net The rate of hydrolysis is influenced by temperature, with higher temperatures leading to faster reaction rates. The activation energy for the hydrolysis of a β-keto ester can be determined from an Arrhenius plot.

The rates of tautomerization of β-dicarbonyl compounds have also been measured, often using spectrophotometric methods. These studies have revealed that the reaction can be catalyzed by both acids and bases. acs.org

Below is a table with representative kinetic data for the hydrolysis of a generic β-keto ester, based on published data for similar compounds.

| Reaction | Substrate Analogue | Rate Constant (k) | Conditions |

| Alkaline Hydrolysis | Methyl-2-(benzoylmethyl)benzoate | Varies with temperature | Aqueous KOH |

| Alkaline Hydrolysis | Synthetic Organic Esters | Second-order rate constants determined | Aqueous NaOH researchgate.net |

This table presents data for analogous systems and is for illustrative purposes only.

Influence of Solvent and Catalyst on Reaction Mechanisms

The solvent and catalyst play a critical role in directing the reaction pathways and influencing the rates and selectivity of reactions involving methyl 3-oxo-3-(oxolan-2-yl)propanoate.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly affect the stability of intermediates and transition states.

Enolate Formation: In the formation of enolates from unsymmetrical ketones, polar aprotic solvents like THF or DMF, in combination with strong, bulky bases like lithium diisopropylamide (LDA), favor the formation of the kinetic enolate (deprotonation at the less hindered α-carbon). masterorganicchemistry.com In contrast, protic solvents and weaker, non-bulky bases tend to favor the more thermodynamically stable enolate. masterorganicchemistry.com

Keto-Enol Tautomerism: The keto-enol equilibrium is also solvent-dependent. The enol form is generally more favored in non-polar solvents, while the keto form is more stable in polar solvents.

Catalyst Effects: Catalysts can open up new reaction pathways with lower activation energies, thereby increasing reaction rates and often controlling selectivity.

Palladium Catalysis: Palladium catalysts have been shown to be highly effective in a variety of transformations of allyl β-keto esters. nih.gov These reactions proceed through a π-allylpalladium enolate intermediate and can lead to products such as α-allyl ketones. nih.gov

Base Catalysis: As mentioned earlier, bases are crucial for the formation of enolates, which are key intermediates in many C-C bond-forming reactions. The choice of base can influence the regioselectivity of enolate formation. masterorganicchemistry.com

Acid Catalysis: Acid catalysts are typically used to promote hydrolysis and other reactions involving the activation of carbonyl groups.

The table below summarizes the expected influence of different solvents and catalysts on key reactions of β-keto esters.

| Reaction | Solvent Type | Catalyst | Expected Outcome |

| Enolate Alkylation | Aprotic (e.g., THF) | LDA (strong, bulky base) | Formation of the kinetic enolate, alkylation at the less substituted α-carbon. masterorganicchemistry.com |

| Enolate Alkylation | Protic (e.g., Ethanol) | NaOEt (strong, non-bulky base) | Formation of the thermodynamic enolate, alkylation at the more substituted α-carbon. masterorganicchemistry.com |

| Allylation | Various | Pd(0) | Formation of α-allyl derivatives via a π-allylpalladium enolate. nih.gov |

| Hydrolysis | Water | Acid (H₃O⁺) or Base (OH⁻) | Formation of 3-oxo-3-(oxolan-2-yl)propanoic acid. aklectures.com |

Advanced Spectroscopic Characterization Techniques for Methyl 3 Oxo 3 Oxolan 2 Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural map can be assembled.

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR are the primary methods for initial structural assessment. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type.

For methyl 3-oxo-3-(oxolan-2-yl)propanoate, the presence of keto-enol tautomerism is possible, which can complicate the spectra. However, for many β-keto esters, the keto form is predominant in common NMR solvents like CDCl₃. mdpi.com The expected NMR signals for the keto-tautomer are detailed below.

Predicted ¹H NMR Chemical Shifts: The proton environments in methyl 3-oxo-3-(oxolan-2-yl)propanoate would give rise to distinct signals. The methoxy (B1213986) protons of the ester group are expected to appear as a sharp singlet, while the protons of the tetrahydrofuran (B95107) ring and the methylene (B1212753) bridge will show more complex splitting patterns due to spin-spin coupling. docbrown.infodocbrown.info

Predicted ¹³C NMR Chemical Shifts: The carbon spectrum will show distinct signals for the two carbonyl carbons (ketone and ester), the methoxy carbon, and the carbons of the tetrahydrofuran ring and the methylene bridge. np-mrd.orgshout.educationresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 3-oxo-3-(oxolan-2-yl)propanoate Predicted data is based on standard chemical shift values and analysis of similar structures.

| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~167.0 (Ester C=O) |

| 2 | 3.4 - 3.6 (s) | ~52.0 (OCH₃) |

| 3 | 3.7 - 3.9 (s) | ~45.0 |

| 4 | - | ~202.0 (Ketone C=O) |

| 5 | 4.5 - 4.7 (dd) | ~78.0 |

| 6 | 1.9 - 2.2 (m) | ~30.0 |

| 7 | 1.9 - 2.2 (m) | ~25.0 |

| 8 | 3.9 - 4.1 (m) | ~68.0 |

s = singlet, dd = doublet of doublets, m = multiplet

Structure of Methyl 3-oxo-3-(oxolan-2-yl)propanoate with atom numbering for NMR table.

Structure of Methyl 3-oxo-3-(oxolan-2-yl)propanoate with atom numbering for NMR table.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In methyl 3-oxo-3-(oxolan-2-yl)propanoate, COSY would show correlations between the protons on adjacent carbons within the tetrahydrofuran ring (H5 with H6 protons, H6 with H7 protons, and H7 with H8 protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the singlet at ~3.6 ppm would show a cross-peak to the carbon signal at ~52.0 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is key for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the protons of the methoxy group (H2) should show a correlation to the ester carbonyl carbon (C1), and the proton at C5 should show correlations to the ketone carbonyl (C4) and C7.

Table 2: Expected Key 2D NMR Correlations for Methyl 3-oxo-3-(oxolan-2-yl)propanoate

| Technique | Correlating Protons/Carbons | Information Gained |

|---|

| COSY | H5 ↔ H6 H6 ↔ H7 H7 ↔ H8 | Connectivity within the tetrahydrofuran ring | | HSQC | H2 ↔ C2 H3 ↔ C3 H5 ↔ C5 H6 ↔ C6 H7 ↔ C7 H8 ↔ C8 | Direct one-bond C-H connections | | HMBC | H2 ↔ C1 H3 ↔ C1, C4, C5 H5 ↔ C4, C7, C8 | Connectivity across ester and ketone groups, and within the ring structure |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Both GC-MS and LC-MS are powerful hyphenated techniques that separate complex mixtures before mass analysis.

GC-MS: This technique is suitable for volatile and thermally stable compounds. Methyl 3-oxo-3-(oxolan-2-yl)propanoate would likely be amenable to GC-MS analysis. The electron ionization (EI) source commonly used in GC-MS would induce characteristic fragmentation. Key fragmentation pathways for β-keto esters often involve cleavage at the carbonyl groups. researchgate.netdocbrown.info For the tetrahydrofuran moiety, fragmentation often involves the loss of small neutral molecules like water or ethylene. imreblank.ch

LC-MS: For compounds that are less volatile or thermally sensitive, LC-MS is the preferred method. nih.gov It is particularly useful for analyzing β-keto esters, which can exhibit tautomerism, a phenomenon that can be influenced by the chromatographic conditions. chromforum.org Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a prominent molecular ion peak [M+H]⁺ or [M+Na]⁺, simplifying molecular weight determination. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. hilarispublisher.comnih.govnih.govmdpi.com This capability is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions.

For methyl 3-oxo-3-(oxolan-2-yl)propanoate, the exact mass can be calculated and compared to the experimental value to confirm its identity.

Table 3: High-Resolution Mass Data for Methyl 3-oxo-3-(oxolan-2-yl)propanoate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₄ |

| Monoisotopic Mass | 172.0736 u |

| Predicted [M+H]⁺ | 173.0808 u |

| Predicted [M+Na]⁺ | 195.0628 u |

| Predicted [M+K]⁺ | 211.0367 u |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering observed in Raman spectroscopy corresponds to particular bond vibrations, making these methods excellent for identifying functional groups.

For methyl 3-oxo-3-(oxolan-2-yl)propanoate, the key functional groups are the ketone, the ester, and the ether within the tetrahydrofuran ring.

IR Spectroscopy: Strong, sharp absorptions are expected for the two carbonyl (C=O) groups. The ester carbonyl typically appears at a higher wavenumber (1750-1735 cm⁻¹) than the ketone carbonyl (1725-1705 cm⁻¹). researchgate.net The C-O stretching vibrations of the ester and the ether will also produce strong bands in the fingerprint region (1300-1000 cm⁻¹).

Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. It would also detect the carbonyl stretches and could provide complementary information on the skeletal vibrations of the molecule.

Table 4: Characteristic IR Absorption Frequencies for Methyl 3-oxo-3-(oxolan-2-yl)propanoate

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H stretch | 2990-2850 | Medium-Strong |

| Ester | C=O stretch | 1750-1735 | Strong |

| Ketone | C=O stretch | 1725-1705 | Strong |

| Ester | C-O stretch | 1300-1200 | Strong |

| Ether | C-O stretch | 1150-1085 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the types of bonds and functional groups present in the molecule.

For a compound like methyl 3-oxo-3-(oxolan-2-yl)propanoate, the primary chromophores expected to absorb in the UV region are the carbonyl (C=O) groups of the ketone and the ester. These groups typically exhibit two types of electronic transitions: the n → π* (an electron from a non-bonding orbital moves to an anti-bonding π* orbital) and the π → π* (an electron from a bonding π orbital moves to an anti-bonding π* orbital) transitions.

While specific experimental data for the target compound is unavailable, we can infer its likely spectroscopic behavior. The n → π* transition of the keto-carbonyl group is expected to appear as a weak absorption band in the region of 270-300 nm. The more intense π → π* transition would occur at a shorter wavelength, typically below 200 nm. The ester carbonyl group's absorptions are also expected in this region. The solvent used for analysis can influence the position of these absorption maxima (λmax).

Table 1: Expected UV-Vis Absorption for Functional Groups in Methyl 3-oxo-3-(oxolan-2-yl)propanoate

| Functional Group | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Ketone (C=O) | n → π | 270 - 300 | Low |

| Ketone (C=O) | π → π | ~195 | High |

| Ester (C=O) | n → π* | ~205 | Low |

Note: This table presents generalized, expected values for the chromophores present in the molecule. Actual experimental values may vary based on solvent and molecular environment.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

No published crystal structure for methyl 3-oxo-3-(oxolan-2-yl)propanoate could be located. However, the crystallographic analysis of related derivatives, such as methyl 3-(2-oxobenzothiazolin-3-yl)propanoate, offers a valuable case study for the types of interactions that could be expected. researchgate.net

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions (e.g., C-H...O contacts)

In the solid state, the spatial arrangement of molecules is governed by a network of intermolecular forces. While classical hydrogen bonds (O-H...O, N-H...O) are the strongest, weaker interactions like C-H...O contacts can also play a crucial role in determining the crystal packing.

For methyl 3-oxo-3-(oxolan-2-yl)propanoate, one could hypothesize the presence of similar C-H...O interactions. The hydrogen atoms on the carbon adjacent to the carbonyl groups and those on the oxolane ring are potential donors for such contacts, while the oxygen atoms of the carbonyl and ether functionalities are potential acceptors. These interactions would significantly influence the packing of the molecules in a crystal.

Table 2: Crystallographic Data for a Related Derivative, Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate researchgate.net

| Parameter | Value |

| Chemical Formula | C11H11NO3S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.168 (1) |

| b (Å) | 5.867 (1) |

| c (Å) | 17.151 (2) |

| β (°) | 99.43 (1) |

| Volume (Å3) | 1108.0 (3) |

| Z | 4 |

| R-factor | 0.039 |

| C-H...O contact distance (Å) | 3.241 (2) |

This data is for a related compound and serves to illustrate the type of information obtained from an X-ray crystallography study.

Computational and Theoretical Studies of Methyl 3 Oxo 3 Oxolan 2 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 3-oxo-3-(oxolan-2-yl)propanoate, these methods would provide invaluable insights into its reactivity and electronic characteristics.

Molecular Orbital Analysis (e.g., HOMO/LUMO energies)

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

For methyl 3-oxo-3-(oxolan-2-yl)propanoate, one would expect the HOMO to be localized around the oxygen atoms of the ester and keto groups, as well as the oxygen in the oxolane ring, due to the presence of lone pairs of electrons. The LUMO would likely be centered on the electron-deficient carbonyl carbons. While specific energy values for this compound are not available, related studies on other organic molecules provide a framework for what such an analysis would entail.

Table 1: Hypothetical Frontier Molecular Orbital Data for Methyl 3-oxo-3-(oxolan-2-yl)propanoate

| Parameter | Expected Energy Range (eV) | Significance |

| HOMO Energy | -8.0 to -10.0 | Electron-donating ability |

| LUMO Energy | +1.0 to +3.0 | Electron-accepting ability |

| HOMO-LUMO Gap | 9.0 to 13.0 | Chemical stability and reactivity |

Note: The values in this table are hypothetical and based on general trends for similar organic molecules. They are for illustrative purposes only, as specific computational data for methyl 3-oxo-3-(oxolan-2-yl)propanoate is not available.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate electrostatic potential, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For methyl 3-oxo-3-(oxolan-2-yl)propanoate, the MEP map would be expected to show negative potential (red) around the carbonyl oxygen atoms, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms and the areas around the carbonyl carbons would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. This information is critical for understanding the molecule's intermolecular interactions and reactivity patterns.

Conformational Analysis and Energy Minima Identification

The flexibility of the oxolane ring and the rotatable bonds in the propanoate chain of methyl 3-oxo-3-(oxolan-2-yl)propanoate mean that it can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (energy minima) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. Identifying the global energy minimum conformation is essential as it represents the most populated and often the most reactive form of the molecule under given conditions.

Molecular Dynamics Simulations to Understand Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of methyl 3-oxo-3-(oxolan-2-yl)propanoate over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in a simulated environment (e.g., in a solvent). This can provide insights into how the molecule explores its conformational space, the flexibility of its different parts, and how it interacts with its surroundings.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For methyl 3-oxo-3-(oxolan-2-yl)propanoate, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum, corresponding to the stretching and bending of different bonds (e.g., C=O, C-O, C-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of NMR spectra, which are fundamental for structure elucidation.

Table 2: Predicted Spectroscopic Parameters (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

| IR | C=O stretch (keto) | ~1720 cm⁻¹ |

| IR | C=O stretch (ester) | ~1740 cm⁻¹ |

| ¹H NMR | -OCH₃ protons | ~3.7 ppm |

| ¹³C NMR | C=O carbon (keto) | ~200 ppm |

| ¹³C NMR | C=O carbon (ester) | ~170 ppm |

Note: These are generalized, expected values. Actual values would depend on the specific computational method and basis set used.

Virtual Screening and Ligand-Binding Studies for Potential Interactions (as a synthetic intermediate)

As a synthetic intermediate, methyl 3-oxo-3-(oxolan-2-yl)propanoate can be used to build more complex molecules. Virtual screening and ligand-binding studies are computational techniques used to predict how a molecule might interact with a biological target, such as a protein's active site. While this compound itself may not be a final drug molecule, computational docking simulations could be used to assess the potential of its derivatives to bind to specific targets. This can guide the design of new molecules with desired biological activities.

Investigation of Non-Linear Optical (NLO) Properties

A comprehensive review of available scientific literature reveals a notable absence of specific computational or theoretical studies focused on the non-linear optical (NLO) properties of methyl 3-oxo-3-(oxolan-2-yl)propanoate. While computational chemistry is a powerful tool for predicting molecular properties, including those relevant to NLO applications, research has not yet been directed towards this particular compound.

Non-linear optics is a field of study that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. Materials with significant NLO properties are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage.

Theoretical investigations of NLO properties in organic molecules typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT). These studies calculate key parameters that govern the NLO response, including:

Electric Dipole Moment (μ): A measure of the separation of positive and negative electrical charges within a molecule.

Polarizability (α): The tendency of the molecular electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): A tensor quantity that determines the second-order NLO response of a molecule, such as second-harmonic generation.

For a molecule to exhibit significant second-order NLO properties (a large β value), it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation by an electric field, which is a key mechanism for generating a strong NLO response.

While methyl 3-oxo-3-(oxolan-2-yl)propanoate possesses polar functional groups (an ester and a ketone), it lacks the extended π-conjugated system that is characteristic of many high-performance NLO chromophores. This structural feature may be a contributing factor to the current lack of research into its NLO properties, as it might be anticipated to have a relatively modest response.

Although no specific data exists for methyl 3-oxo-3-(oxolan-2-yl)propanoate, the general approach to investigating its NLO properties would involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule using computational methods.

Calculation of NLO Parameters: Using the optimized geometry to calculate the electric dipole moment, polarizability, and first-order hyperpolarizability.

Analysis of Structure-Property Relationships: Correlating the calculated NLO properties with the electronic and structural features of the molecule.

Future computational studies could provide valuable insights into the potential of methyl 3-oxo-3-(oxolan-2-yl)propanoate and related compounds for NLO applications. However, at present, there is no published research to report on this specific area.

Applications of Methyl 3 Oxo 3 Oxolan 2 Yl Propanoate in Chemical Synthesis

Utility as a Versatile Building Block in Complex Organic Synthesis

The chemical reactivity of methyl 3-oxo-3-(oxolan-2-yl)propanoate is dominated by its β-ketoester group. This functional group provides two key reactive sites: the acidic α-carbon situated between the two carbonyl groups and the electrophilic ketone and ester carbonyls themselves. This dual reactivity allows it to serve as a versatile C3 synthon in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The methylene (B1212753) protons alpha to the carbonyl groups are readily abstracted by a base to form a stabilized enolate, which can then act as a nucleophile in various transformations. While specific examples for methyl 3-oxo-3-(oxolan-2-yl)propanoate are not extensively documented in dedicated studies, its reactivity can be confidently inferred from the well-established chemistry of analogous β-ketoesters. evitachem.com Key transformations include alkylation and acylation at the α-position, which allow for the elaboration of the carbon skeleton.

Furthermore, the ketone carbonyl group can be selectively targeted by reducing agents, such as sodium borohydride (B1222165), to yield the corresponding β-hydroxy ester. This transformation introduces a new stereocenter and provides access to valuable 1,3-diol derivatives after subsequent ester reduction. The presence of the tetrahydrofuran (B95107) ring adds a layer of structural complexity and can influence the stereochemical outcome of these reactions, providing a scaffold for building more intricate molecular architectures.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| α-Alkylation | 1. Base (e.g., NaH, NaOEt) 2. Alkyl Halide (R-X) | α-Substituted β-ketoester | beilstein-journals.org |

| Ketone Reduction | NaBH₄, Methanol (B129727) | β-Hydroxy ester | |

| Ester Hydrolysis | Acid or Base (e.g., HCl or NaOH, H₂O) | β-Keto acid | |

| Decarboxylation | Acid, Heat | Ketone (1-(oxolan-2-yl)ethan-1-one) |

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The 1,3-dicarbonyl arrangement in methyl 3-oxo-3-(oxolan-2-yl)propanoate makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with dinucleophiles. This is one of the most powerful applications of β-ketoesters in organic synthesis.

A prominent example is the Paal-Knorr pyrazole (B372694) synthesis, where the β-ketoester reacts with hydrazine (B178648) or its derivatives. The reaction proceeds via condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This methodology is a cornerstone in heterocyclic chemistry due to its reliability and the broad biological significance of the resulting pyrazole products. nih.gov The synthesis of pyrazoles containing a tetrahydrofuran moiety directly attached to the heterocyclic ring highlights the utility of precursors like methyl 3-oxo-3-(oxolan-2-yl)propanoate in generating novel chemical entities. nih.gov

Similarly, reaction with amidines or urea (B33335) can lead to the formation of pyrimidine (B1678525) derivatives, which are core structures in many biologically active compounds, including nucleobases. researchgate.net While specific literature detailing the use of methyl 3-oxo-3-(oxolan-2-yl)propanoate in these exact reactions is sparse, the fundamental reactivity pattern is well-established for a multitude of β-ketoesters. beilstein-journals.orgnih.gov

Role in the Elaboration of Pharmacologically Relevant Molecular Scaffolds

The tetrahydrofuran ring is a common motif in many natural products and synthetic drugs, often imparting favorable properties such as improved solubility and metabolic stability. The ability to use methyl 3-oxo-3-(oxolan-2-yl)propanoate to introduce this ring system into pharmacologically active scaffolds is of significant interest in medicinal chemistry.

A key example demonstrating the value of this structural motif is found in the development of selective cyclooxygenase-2 (COX-2) inhibitors. A study by Ranatunge et al. described the synthesis and biological evaluation of a series of 3-(2-methoxytetrahydrofuran-2-yl)pyrazoles. nih.gov These compounds were designed to target the COX-2 enzyme, which is implicated in inflammation and pain. The synthesis of these pyrazoles relies on a precursor containing the essential tetrahydrofuranyl keto-moiety.

One of the synthesized compounds, 5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole, demonstrated potent and highly selective inhibition of the COX-2 enzyme over the related COX-1 isoform, which is associated with gastrointestinal side effects. nih.gov This work underscores the role of the tetrahydrofuran-containing building block in the generation of sophisticated molecular scaffolds with specific and potent biological activity.

| Compound Name | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole | >100 | 1.2 | >83 |

Potential Applications in Materials Science, such as Monomer or Polymer Precursor Synthesis

While the use of methyl 3-oxo-3-(oxolan-2-yl)propanoate is well-established in principle for small molecule synthesis, its application in materials science is not widely documented in current literature. However, the functional groups present in the molecule offer theoretical possibilities for its use as a monomer or a precursor to monomers for polymerization.

For instance, the ester group could potentially undergo transesterification to be incorporated into polyester (B1180765) chains. The ketone functionality could be used in condensation polymerizations or be chemically modified to introduce other polymerizable groups. For example, reduction of the ketone to a hydroxyl group, followed by esterification with a molecule like acryloyl chloride, could generate a vinyl-type monomer bearing the tetrahydrofuran moiety. Such monomers could be valuable for creating polymers with unique properties, where the polar tetrahydrofuran ring might enhance characteristics like adhesion, dye-uptake, or miscibility with other polymers.

It is important to note that these applications are speculative and based on the general reactivity of the compound's functional groups. Further research would be required to explore and develop the potential of methyl 3-oxo-3-(oxolan-2-yl)propanoate in the field of polymer and materials science.

Structural Analogues and Derivatives of Methyl 3 Oxo 3 Oxolan 2 Yl Propanoate

Derivatives with Modified Oxolane Ring Substitution (e.g., oxolan-3-yl isomers)

Altering the point of attachment on the oxolane ring from the 2-position to the 3-position creates the constitutional isomer, methyl 3-oxo-3-(oxolan-3-yl)propanoate. uni.lu This seemingly subtle change can impact the molecule's steric and electronic properties. While both isomers possess the same fundamental β-keto ester functionality, the different placement of the carbonyl group relative to the ring oxygen can influence conformational preferences and reactivity. For instance, the synthesis of cyclic β-keto esters and their subsequent reactions are well-documented, with the position of substitution playing a key role in reaction outcomes such as ring-expansion or cleavage. rsc.orgcapes.gov.br

The synthesis of such isomers often involves similar strategies to their 2-substituted counterparts, typically through Claisen condensation-type reactions. The reactivity of these cyclic β-keto esters is of significant interest, as they serve as intermediates in the synthesis of more complex molecules. rsc.org

Table 1: Comparison of Oxolane-Substituted β-Keto Esters

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

| Methyl 3-oxo-3-(oxolan-2-yl)propanoate | 252366-36-2 | C₈H₁₂O₄ | Substitution at the 2-position of the oxolane ring. sigmaaldrich.com |

| Methyl 3-oxo-3-(oxolan-3-yl)propanoate | Not Available | C₈H₁₂O₄ | Substitution at the 3-position of the oxolane ring. uni.lu |

| Ethyl 3-(oxolan-3-yl)propanoate | 766539-77-9 | C₉H₁₆O₃ | Propanoate ester substituted at the 3-position of the oxolane ring. |

This interactive table allows for sorting and filtering of data.

Analogues Featuring Different Heterocyclic Moieties (e.g., pyridin-2-yl, thiophen-2-yl)

Replacing the oxolane ring with various aromatic heterocyclic systems introduces significant electronic and reactivity changes. The resulting heteroaryl β-keto esters are crucial building blocks in medicinal chemistry and materials science. chemimpex.comnih.gov

Pyridinyl Analogues: Methyl 3-oxo-3-(pyridin-2-yl)propanoate is a well-studied analogue where the electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the adjacent carbonyl group. sigmaaldrich.comsigmaaldrich.com This increased reactivity facilitates nucleophilic attack at the carbonyl carbon. It serves as a key intermediate in the synthesis of various pharmaceutical agents and other organic compounds through reactions like oxidation, reduction, and substitution. The position of the nitrogen atom in the pyridine ring is critical; for example, pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl analogues exhibit different electronic properties and, consequently, distinct reactivity profiles. bldpharm.com

Thienyl Analogues: The thiophene-containing analogue, methyl 3-oxo-3-(thiophen-2-yl)propanoate, is another important building block. chemimpex.comjk-sci.com The thiophene (B33073) ring, an electron-rich heterocycle, influences the reactivity differently than pyridine. These compounds are valuable in the synthesis of pharmaceuticals and agrochemicals, where the thiophene moiety can impart specific biological activities or properties. chemimpex.com The sulfur atom can also participate in coordination with metal catalysts, influencing the outcome of synthetic transformations.

Other Heterocyclic Analogues: Other heterocyclic systems, such as pyrazine, have also been incorporated. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is an example of a β-keto ester featuring a diazine ring system. sigmaaldrich.com The synthesis of diverse heterocycles often relies on the versatile reactivity of β-keto esters as precursors. uwindsor.ca

Table 2: Selected Heterocyclic β-Keto Ester Analogues

| Compound Name | CAS Number | Molecular Formula | Heterocyclic Moiety |

| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | 75418-74-5 | C₉H₉NO₃ | Pyridin-2-yl sigmaaldrich.com |

| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | 26377-17-3 | C₁₀H₁₁NO₃ | Pyridin-4-yl bldpharm.com |

| Methyl 3-oxo-3-(thiophen-2-yl)propanoate | 14590-48-8 | C₈H₈O₃S | Thiophen-2-yl jk-sci.com |

| Ethyl 3-oxo-3-(2-thienyl)propanoate | 13669-10-8 | C₉H₁₀O₃S | Thiophen-2-yl sigmaaldrich.com |

| Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | 62124-77-0 | C₉H₁₀N₂O₃ | Pyrazin-2-yl sigmaaldrich.com |

This interactive table allows for sorting and filtering of data.

Modifications to the Ester and β-Keto Moieties

The β-keto ester functional group itself is a hotbed of reactivity, offering numerous avenues for modification. fiveable.me These transformations are fundamental to the synthetic utility of this class of compounds.

Ester Modification (Transesterification): The methyl ester of the parent compound can be readily converted to other esters, such as ethyl or benzyl (B1604629) esters, through transesterification. rsc.org This process is often catalyzed by acids, bases, or enzymes and is useful for altering the physical properties of the molecule or for introducing specific functionalities. rsc.orgresearchgate.net A wide variety of alcohols can be used, demonstrating the broad scope of this transformation. rsc.org For example, ethyl 3,3-diethoxypropanoate is a stable, protected derivative of the unstable 3-formylpropanoate, highlighting the utility of ester and acetal (B89532) functionalities. orgsyn.org

Reactions of the β-Keto Moiety: The β-keto group and the adjacent α-carbon are the primary sites of reactivity.

Enolate Formation: The α-protons are acidic and can be removed by a base to form a reactive enolate ion. This enolate is a powerful nucleophile used in alkylation, acylation, and condensation reactions (e.g., Claisen condensation) to build more complex carbon skeletons. fiveable.meaklectures.com

Decarboxylation: β-keto esters can undergo hydrolysis to the corresponding β-keto acid, which is often unstable and readily decarboxylates upon heating to yield a ketone. aklectures.comnih.gov This sequence provides a powerful method for synthesizing substituted ketones.

Reduction/Oxidation: The ketone can be reduced to a secondary alcohol, while the ester can be reduced to a primary alcohol, offering pathways to diols.

Heterocycle Formation: The 1,3-dicarbonyl unit is a classic precursor for the synthesis of various heterocycles, such as pyrazoles, pyrimidines, and quinolines, by condensation with dinucleophiles like hydrazine (B178648) or amidines. nih.govacs.org

These reactions showcase the versatility of the β-keto ester functionality as a synthetic intermediate. organic-chemistry.org

Comparative Reactivity and Synthetic Utility Studies of Analogues

The structural variations discussed in the preceding sections lead to significant differences in reactivity and synthetic utility among the analogues.

Reactivity Comparison: The electronic nature of the heterocyclic ring is a dominant factor in the reactivity of the β-keto group.

Electron-Withdrawing Rings (e.g., Pyridine): Analogues like methyl 3-oxo-3-(pyridin-2-yl)propanoate exhibit reduced electrophilicity at the carbonyl carbon compared to its meta-substituted isomer, due to the position of the nitrogen. The ortho-substituted pyridine ring, however, enhances electron withdrawal, accelerating nucleophilic attacks.

Electron-Rich Rings (e.g., Thiophene): In contrast, the thiophene ring in methyl 3-oxo-3-(thiophen-2-yl)propanoate allows for enhanced conjugation with the sulfur heterocycle, influencing its reactivity profile in a different manner. chemimpex.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the reactivity of β-keto ester analogues, providing insights into their potential as, for example, antibacterial agents by assessing their ability to interact with biological targets. nih.gov

Comparative Synthetic Utility: The choice of a specific analogue is dictated by the desired target molecule.

Pyridinyl and Thienyl β-Keto Esters are extensively used as precursors for biologically active compounds, where the heterocycle itself is a key pharmacophore. chemimpex.com

Cyclic β-Keto Esters , including the oxolane derivatives, are pivotal intermediates in the synthesis of complex natural products and can undergo unique transformations like ring-expansion. rsc.orgcapes.gov.brbeilstein-journals.org

The general class of β,γ-unsaturated α-ketoesters, which share some reactive features, are valuable synthons in asymmetric catalysis, participating in various cycloaddition and annulation reactions to build chiral carbo- and heterocyclic compounds. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthesis Approaches

The pursuit of green chemistry principles in organic synthesis is a paramount goal for modern chemical research. For the synthesis of methyl 3-oxo-3-(oxolan-2-yl)propanoate and its derivatives, a shift towards more sustainable methods is a key area of future investigation.

One promising trend is the adoption of greener solvents. Research on related syntheses has demonstrated the successful use of solvents like 2-methyltetrahydrofuran (B130290) (2MeTHF), which is derived from renewable resources and is a more environmentally friendly alternative to traditional chlorinated solvents or even tetrahydrofuran (B95107) (THF). beilstein-journals.org The application of such solvents to the acylation of γ-butyrolactone derivatives could significantly improve the sustainability profile of the synthesis of the target compound.

Furthermore, biocatalysis presents a powerful tool for developing environmentally benign synthetic routes. nih.gov Enzymatic reactions, known for their high selectivity and operation under mild conditions, could be explored for the synthesis of methyl 3-oxo-3-(oxolan-2-yl)propanoate. For instance, the reductive cyclization of γ-ketoesters using enzymes can lead to the formation of lactones, suggesting that enzymatic processes could be tailored for the synthesis of the parent compound or its precursors. nih.gov These biocatalytic methods often reduce the need for protecting groups and minimize waste, aligning with the principles of green chemistry. researchgate.net

| Sustainable Approach | Potential Advantage | Relevant Research Area |

| Green Solvents | Reduced environmental impact, use of renewable resources. | Synthesis using solvents like 2-methyltetrahydrofuran (2MeTHF). beilstein-journals.org |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzymatic synthesis and reductive cyclization of ketoesters. nih.govresearchgate.net |

Exploration of Chemo- and Regioselective Transformations

The presence of multiple functional groups—a ketone, an ester, and a tetrahydrofuran ring—in methyl 3-oxo-3-(oxolan-2-yl)propanoate makes the exploration of chemo- and regioselective transformations a rich field for future research. The ability to selectively modify one part of the molecule while leaving others intact is crucial for its utility as a synthetic intermediate.

Future studies could focus on the selective reduction of the ketone functionality. The use of various reducing agents can lead to the formation of the corresponding alcohol, which can exist as different diastereomers. Investigating stereoselective reduction methods, including Noyori hydrogenation, would be valuable for accessing specific stereoisomers of the resulting γ-hydroxy ester. tamu.edu

Another area of interest is the selective reaction at the ester group. Hydrolysis under controlled conditions could yield the corresponding carboxylic acid, while transesterification could introduce different alkyl groups. The development of catalysts that favor one reaction pathway over others will be a key challenge.

The tetrahydrofuran ring itself can also be a site for selective transformations. Ring-opening reactions under specific conditions could lead to linear compounds with multiple functional groups, further expanding the synthetic utility of the parent molecule.

Investigation of Novel Catalytic Applications in Organic Reactions

While methyl 3-oxo-3-(oxolan-2-yl)propanoate is primarily viewed as a building block, its potential application as a ligand or additive in catalytic systems is an emerging area of interest. The oxygen atoms in the ester, ketone, and ether functionalities could act as coordination sites for metal catalysts.

Future research could explore the use of this compound or its derivatives as ligands in asymmetric catalysis. The chiral center that can be created upon reduction of the ketone, or the inherent chirality of derivatives, could be exploited to induce enantioselectivity in a variety of organic reactions.

Additionally, the compound could be investigated as a substrate in catalytic C-H activation reactions. The development of catalysts that can selectively functionalize the C-H bonds of the tetrahydrofuran ring or the propanoate backbone would open up new avenues for creating complex molecular architectures.

| Transformation Type | Potential Outcome | Key Research Focus |

| Selective Reduction | Access to specific stereoisomers of γ-hydroxy esters. | Stereoselective reduction methods (e.g., Noyori hydrogenation). tamu.edu |

| Selective Ester Reaction | Formation of carboxylic acids or different esters. | Development of selective hydrolysis or transesterification catalysts. |

| Ring-Opening | Synthesis of linear, multi-functionalized compounds. | Controlled cleavage of the tetrahydrofuran ring. |

| Catalytic Applications | Enantioselective synthesis, novel molecular architectures. | Use as a chiral ligand or in C-H activation reactions. |

Design and Synthesis of Derivatives for Targeted Synthetic Purposes

The core structure of methyl 3-oxo-3-(oxolan-2-yl)propanoate serves as an excellent scaffold for the design and synthesis of a wide array of derivatives with tailored properties for specific applications.

In medicinal chemistry, the tetrahydrofuran moiety is a common feature in many biologically active compounds. By modifying the propanoate side chain or introducing substituents on the tetrahydrofuran ring, it may be possible to develop novel drug candidates. For instance, related oxetane-containing compounds are being investigated for their potential antiviral and anticancer activities. evitachem.com

In materials science, the compound and its derivatives could be used as monomers for the synthesis of novel polyesters. The presence of both ester and hydroxyl (after reduction) functionalities allows for polymerization, and the tetrahydrofuran ring can influence the physical properties of the resulting polymer, such as its thermal stability and mechanical strength.

Furthermore, the synthesis of derivatives can be aimed at creating versatile synthetic intermediates. For example, conversion to a β-ketonitrile could provide a trifunctionalized building block for the synthesis of various heterocyclic compounds. beilstein-journals.org

| Application Area | Potential Derivative Function | Example Research Direction |

| Medicinal Chemistry | Bioactive compounds. | Synthesis of analogs with potential antiviral or anticancer properties. evitachem.com |

| Materials Science | Monomers for novel polymers. | Development of polyesters with tailored thermal and mechanical properties. |

| Synthetic Intermediates | Versatile building blocks. | Conversion to β-ketonitriles for heterocyclic synthesis. beilstein-journals.org |

Q & A

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer : Lyophilization stabilizes the compound by removing water. Add antioxidants (e.g., BHT) to prevent radical-mediated degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.